2-(2-Aminoethyl)-1H-indole-4,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
193680-57-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1H-indole-4,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-4-3-6-5-7-8(12-6)1-2-9(13)10(7)14/h1-2,5,12H,3-4,11H2 |
InChI Key |
FDQVSCLQGOSFES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C2=C1NC(=C2)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 2 2 Aminoethyl 1h Indole 4,5 Dione
Established Total Synthetic Routes to 2-(2-Aminoethyl)-1H-indole-4,5-dione
The formation of the indole (B1671886) nucleus is a cornerstone of the synthesis. Several classical and modern methods are available, each with its own advantages and limitations concerning substrate scope and functional group tolerance. nih.govresearchgate.net The choice of strategy would heavily depend on the availability of appropriately substituted starting materials.
Fischer Indole Synthesis : This is one of the most venerable and widely used methods for indole synthesis, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. nih.govnih.gov For the target molecule, a potential route could involve the reaction of a (3,4-dimethoxyphenyl)hydrazine (B1633565) with a protected form of 4-aminobutanal. The methoxy (B1213986) groups could then serve as precursors to the 4,5-dione moiety through oxidative demethylation. The high temperatures and strong acidic conditions often required can be a drawback, potentially necessitating robust protecting groups. nih.gov
Reissert Indole Synthesis : This method involves the condensation of a 2-nitrotoluene (B74249) derivative with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. orgsyn.org A plausible starting material would be 1,2-dimethoxy-4-methyl-5-nitrobenzene. Following the Reissert condensation and cyclization, the resulting indole-2-carboxylate (B1230498) could be converted to the 2-(2-aminoethyl) side chain. This method is advantageous for constructing indoles with specific substituents on the benzene (B151609) ring. orgsyn.org
Hemetsberger Indole Synthesis : This thermal decomposition of α-azidocinnamate esters provides indole-2-carboxylates. researchgate.net The synthesis would begin with a 3,4-dimethoxybenzaldehyde, which would be converted to the corresponding α-azidocinnamate. Thermolysis would then yield the indole-2-carboxylate, a versatile intermediate for introducing the aminoethyl side chain. researchgate.net
Larock Indole Synthesis : This powerful palladium-catalyzed reaction involves the annulation of an alkyne with a 2-iodoaniline. nih.gov A suitably protected 2-iodo-4,5-dimethoxyaniline (B3384426) could be coupled with a protected 3-butyn-1-amine to construct the indole ring with the side chain already in place. This method often proceeds under mild conditions, offering good functional group compatibility.
A comparison of potential starting materials for these classical syntheses is presented below.
| Synthetic Route | Potential Starting Material 1 | Potential Starting Material 2 | Key Intermediate |
| Fischer Synthesis | (3,4-Dimethoxyphenyl)hydrazine | 4-(Phthalimido)butanal diethyl acetal | 4,5-Dimethoxy-2-(2-phthalimidoethyl)-1H-indole |
| Reissert Synthesis | 1,2-Dimethoxy-4-methyl-5-nitrobenzene | Diethyl oxalate | Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate |
| Hemetsberger Synthesis | 3,4-Dimethoxybenzaldehyde | Ethyl azidoacetate | Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate |
| Larock Synthesis | 2-Iodo-4,5-dimethoxyaniline | N-Boc-3-butyn-1-amine | N-Boc-2-(2-aminoethyl)-4,5-dimethoxy-1H-indole |
The introduction of the 4,5-dione functionality is arguably the most challenging step. This ortho-quinone system is highly reactive and prone to polymerization or degradation. The most common strategy involves the oxidation of a corresponding precursor, such as a 4,5-dihydroxyindole or a 4,5-dimethoxyindole.
Oxidation of Dihydroxyindoles : If a 4,5-dihydroxyindole could be synthesized, direct oxidation would provide the target dione (B5365651). However, 4,5-dihydroxyindoles are themselves highly susceptible to oxidation, making their isolation and selective oxidation difficult.
Oxidative Demethylation : A more controlled approach involves the use of a 4,5-dimethoxyindole as a stable precursor. The methoxy groups can be cleaved and the resulting hydroquinone (B1673460) oxidized in a single step using potent oxidizing agents. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt (potassium nitrosodisulfonate) are known to effect such transformations on electron-rich aromatic systems. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or degradation of the indole nucleus.
A highly regioselective functionalization of the indole C4 position has been demonstrated using a ruthenium catalyst with an aldehyde directing group, which could offer a pathway to introduce one of the oxygen functionalities. nih.gov
From Indole-2-carbaldehyde : An established indole core can be formylated at the C2 position. The resulting indole-2-carbaldehyde can undergo a Henry reaction with nitromethane (B149229) to yield a 2-(2-nitrovinyl)indole. Subsequent reduction of both the nitro group and the double bond, typically with lithium aluminum hydride (LAH), affords the 2-(2-aminoethyl)indole. rsc.org
From Indole-2-carboxylic Acid : The carboxylate group, often obtained from Reissert or Hemetsberger synthesis, can be reduced to the corresponding alcohol with LAH. nih.gov The alcohol can then be converted to a halide or tosylate, followed by nucleophilic substitution with a cyanide or azide (B81097) anion. Reduction of the resulting nitrile or azide yields the desired primary amine.
From Indole-2-acetamide : Amidation of an indole-2-carboxylic acid followed by reduction of the amide with LAH provides a direct route to the 2-(2-aminoethyl) side chain.
The table below summarizes common reaction sequences for this transformation.
| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product |
| Indole-2-carbaldehyde | Nitromethane, Base | LAH | - | 2-(2-Aminoethyl)indole |
| Indole-2-carboxylic acid | SOCl₂, then NH₃ | LAH | - | 2-(2-Aminoethyl)indole |
| Indole-2-carboxylic acid | LAH | PBr₃ | NaN₃, then LAH | 2-(2-Aminoethyl)indole |
Novel Synthetic Approaches and Optimized Reaction Conditions for this compound
Modern synthetic chemistry offers new tools that could be applied to create this compound more efficiently and sustainably.
The challenge of selectively functionalizing the indole ring at specific positions has been addressed through the development of transition-metal-catalyzed C-H activation reactions. thieme-connect.com A strategy employing a directing group at the indole nitrogen could potentially be used to install substituents at the C2 and C7 positions. While not directly applicable to the 4,5-dione, related methodologies for C4 functionalization have been reported. nih.gov For instance, a ruthenium-catalyzed C-H activation strategy has been successful for the regioselective synthesis of 4-substituted indoles. nih.gov
Photoredox catalysis offers another modern approach for mild and regioselective transformations. It has been used to construct indole-fused heterocycles and could potentially be adapted for the specific annulation or functionalization reactions required for this target. nih.gov
Green chemistry principles aim to reduce waste and energy consumption in chemical synthesis. benthamdirect.comresearchgate.net For a complex synthesis like that of this compound, these principles could be highly beneficial.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically accelerate many organic reactions, including classical indole syntheses like the Fischer and Hemetsberger routes. tandfonline.comtandfonline.com This technique can lead to higher yields, shorter reaction times, and often cleaner reaction profiles, which is particularly important when dealing with sensitive intermediates like indole-4,5-diones. tandfonline.comtandfonline.com
Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep-eutectic solvents is a key aspect of green chemistry. benthamdirect.comresearchgate.net While the high reactivity of the target dione might be problematic in protic media like water, certain steps of the synthesis could potentially be adapted.
Catalytic Approaches : The use of catalysts, especially those that can be recycled and reused, is central to green synthesis. nih.gov Transition-metal-catalyzed C-H activation/functionalization methods are a prime example, as they reduce the need for pre-functionalized starting materials and stoichiometric reagents. thieme-connect.com
The table below highlights potential green chemistry modifications to classical indole syntheses.
| Classical Synthesis | Green Modification | Advantage |
| Fischer Synthesis | Microwave irradiation, solvent-free conditions | Reduced reaction time, higher yield researchgate.net |
| Hemetsberger Synthesis | Microwave-assisted thermolysis | Improved yield, faster reaction researchgate.net |
| Friedel-Crafts type | Use of nanocatalysts or green catalysts in water | Environmental friendliness, catalyst recyclability benthamdirect.comnih.gov |
Catalyst Development for Enhanced Efficiency and Yield
The synthesis of complex indole derivatives often relies on catalytic processes to ensure high efficiency, selectivity, and yield. For a multi-functionalized molecule like this compound, catalyst development is paramount. The construction of the core indole nucleus and the introduction of substituents can be significantly improved through modern catalytic methods.
Another important catalytic method applicable to indole synthesis is the use of Raney nickel for desulfurization reactions. orgsyn.org In synthetic routes that utilize thioether intermediates to direct the formation of the indole ring, the final step often involves the reductive removal of the sulfur group. Freshly prepared, high-activity Raney nickel is a cost-effective and efficient catalyst for this transformation, typically proceeding under mild conditions with high yields. orgsyn.org
The table below summarizes key catalysts and their potential applications in the synthesis of indole-4,5-dione precursors.
| Catalyst System | Reaction Type | Purpose in Synthesis | Reference |
| Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with ligands | Cross-Coupling (Suzuki, Heck, Sonogashira) | Introduction of aryl, vinyl, or alkynyl substituents on the indole ring to enhance structural diversity. | nih.govnih.gov |
| Copper Iodide (CuI) | Co-catalyst in Sonogashira coupling | Facilitates the coupling of terminal alkynes with aryl halides on the indole nucleus. | nih.gov |
| W-2 Raney Nickel | Reductive Desulfurization | Removal of directing groups like methylthio from an indole intermediate to yield the final core structure. | orgsyn.org |
Further research focuses on developing heterogeneous catalysts to simplify product purification and catalyst recycling, as well as exploring biocatalysis for enantioselective syntheses where chiral centers are introduced.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. nih.govresearchgate.net By systematically modifying different parts of the this compound molecule, researchers can identify which functional groups are essential for its biological activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles. The core scaffold presents three primary regions for modification: the aminoethyl side chain, the indole ring system, and the quinone moiety. nih.gov
Modifications of the Aminoethyl Side Chain (e.g., Amidation, Alkylation)
The primary amine of the aminoethyl side chain is a key functional group that can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds. It serves as a prime target for derivatization.
Amidation: The amine can be readily converted to a wide range of amides through reaction with acyl chlorides or carboxylic acids. This transformation replaces the basic primary amine with a neutral amide group, which can alter binding interactions. For example, reacting the amine with chloroacetyl chloride can introduce a reactive handle for further functionalization. iosrjournals.org This strategy allows for the exploration of how hydrogen bond donor/acceptor patterns affect biological targets.
Alkylation: N-alkylation of the amino group can introduce steric bulk and modify the amine's basicity. Reductive amination or direct alkylation can yield secondary or tertiary amines. These modifications can probe the size and nature of the binding pocket.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable, non-basic mimics of amides and can introduce different electronic and steric properties.
Substitutions on the Indole Ring System
The aromatic indole ring is another critical site for modification. Introducing substituents can modulate the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov For instance, if a halogen atom is present on the indole ring (e.g., at the C6 or C7 position), it can be used as a handle for Suzuki coupling to introduce new aryl or heteroaryl rings. Sonogashira coupling can introduce alkynyl groups, which can either be final modifications or serve as intermediates for further transformations. nih.gov Electrophilic aromatic substitution reactions can also be used to introduce groups like nitro or halogen onto activated positions of the indole ring, which can then be further manipulated.
Alterations to the Quinone Moiety
The indole-4,5-dione moiety is an ortho-quinone, a class of compounds known for their reactivity as electrophiles. This reactivity can be harnessed for derivatization, particularly through Michael-type addition reactions. nih.gov
Nucleophiles, especially soft nucleophiles like thiols, readily react with quinones. nih.govlew.ro The addition of thiols (e.g., glutathione, cysteine, or other small molecule thiols) to the quinone ring can form thioether adducts. nih.gov This type of modification dramatically alters the electronic and steric properties of the quinone system and can be used to mimic interactions with cysteine residues in proteins. nih.gov The position of the addition (either ortho or meta to the carbonyls) can be influenced by solvent conditions and the specific structure of the quinone. nih.gov Similarly, amino groups can also add to the quinone ring, leading to amino-quinone derivatives. lew.ro
Rational Design of Prodrugs and Conjugates of this compound
Prodrug strategies involve chemically modifying a drug to overcome pharmacokinetic barriers, such as poor solubility, rapid metabolism, or lack of specificity. nih.gov The resulting prodrug is inactive and is converted to the active parent drug in the body.
For this compound, several rational prodrug designs can be envisioned:
Masking the Amino Group: The primary amine can be acylated to form an amide, such as with a pentyloxycarbonyl group as seen in capecitabine, which can be cleaved by esterases in the body. nih.gov This would temporarily neutralize the basicity of the amine, potentially improving membrane permeability.
Reducing the Quinone: The quinone moiety is highly reactive and potentially toxic. It can be reduced to the corresponding hydroquinone (a di-phenol). This hydroquinone could then be masked, for example, by forming phosphate (B84403) esters. These esters are highly water-soluble and can be cleaved in vivo by phosphatases to release the hydroquinone, which may then be oxidized back to the active quinone at the target site.
Conjugation: The molecule can be conjugated to a larger carrier molecule to target it to specific tissues. For example, in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a prodrug is designed to be activated only by an enzyme that has been localized to a tumor by a specific antibody. nih.gov A prodrug of this compound could be designed with a protecting group that is a substrate for such an enzyme.
The table below outlines potential derivatization strategies for SAR and prodrug design.
| Molecular Region | Derivatization Strategy | Example Reaction | Purpose | Reference |
| Aminoethyl Side Chain | Amidation | Reaction with an acyl chloride (e.g., 2-chloroacetyl chloride) | Modulate basicity, hydrogen bonding; introduce new functional handles. | iosrjournals.org |
| Alkylation | Reductive amination with an aldehyde/ketone | Introduce steric bulk, modify basicity. | ||
| Indole Ring System | Suzuki Coupling | Reaction of a bromo-indole precursor with an arylboronic acid | Introduce diverse aryl or heteroaryl groups to explore steric and electronic effects. | nih.govnih.gov |
| Quinone Moiety | Thiol Addition | Reaction with a thiol (e.g., methyl mercaptoacetate) | Alter redox properties; mimic binding to cysteine residues. | nih.govlew.ro |
| Prodrug Design | Quinone Reduction & Masking | Reduction to hydroquinone followed by phosphorylation | Increase solubility, reduce reactivity until activation in vivo. | nih.gov |
| Amine Masking | Acylation to form a carbamate | Improve membrane permeability; control release of the active amine. | nih.gov |
Molecular and Cellular Biological Activities of 2 2 Aminoethyl 1h Indole 4,5 Dione
In Vitro Biological Activity Spectrum
The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. frontiersin.org Derivatives of the indole core have demonstrated significant potential in various therapeutic areas.
Anti-proliferative Effects in Cancer Cell Lines
Indole derivatives are a prominent class of compounds investigated for their anti-cancer properties. Studies on related indole structures, such as benzo[f]indole-4,9-dione derivatives, have shown significant anti-proliferative effects. These compounds have been found to reduce the viability of triple-negative breast cancer (TNBC) cells. nih.gov The proposed mechanism involves the induction of reactive oxygen species (ROS) accumulation, leading to cellular stress. nih.gov
Furthermore, various indole-based compounds have been designed as inhibitors of tubulin polymerization, a key process in cell division. nih.gov For instance, certain indole/1,2,4-triazole (B32235) hybrids have shown potent cytotoxic activity against a range of cancer cell lines by disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase. nih.gov Indole-2-carboxamides have also demonstrated promising anti-proliferative activity by targeting multiple kinases involved in cancer progression. nih.gov
Table 1: Anti-proliferative Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Benzo[f]indole-4,9-diones | MDA-MB-231 (TNBC) | Decreased cell viability, induced apoptosis | nih.gov |
| Indole/1,2,4-triazole hybrids | Various cancer cell lines | Inhibition of tubulin polymerization, G2/M cell cycle arrest | nih.gov |
| Indole-2-carboxamides | Multiple cancer cell lines | Inhibition of EGFR, BRAFV600E, and VEGFR-2 | nih.gov |
| 6-aryl-3-aroyl-indole analogs | MDA-MB-231 (Breast) | Tubulin polymerization inhibition, cytotoxicity | nih.gov |
| Pyrazolinyl-indole derivatives | Leukemia cells | Growth inhibition | nih.gov |
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens
The indole nucleus is a key component in many compounds exhibiting antimicrobial properties. Indole derivatives have shown efficacy against a wide array of pathogenic bacteria and fungi. For example, certain indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Candida krusei. nih.govresearchgate.net
Studies have also highlighted the potential of indole derivatives to combat drug-resistant pathogens. For instance, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Additionally, indole compounds have been found to exhibit antibiofilm activity, which is crucial in tackling chronic and persistent infections. nih.gov For example, 7-hydroxyindole (B18039) has been shown to not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii but also to eradicate mature biofilms. nih.gov
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative | Pathogen(s) | Activity | Reference |
|---|---|---|---|
| Indole-1,2,4-triazole conjugates | Candida tropicalis, Candida albicans | Potent antifungal activity | mdpi.com |
| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum antimicrobial activity | nih.govresearchgate.net |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | Antimicrobial and antibiofilm activity | nih.gov |
| 5-iodoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity | nih.gov |
Antiviral Potency Against Diverse Viral Families
Indole-based compounds have emerged as a significant class of antiviral agents, with some derivatives showing potent activity against a range of viruses. frontiersin.org The antiviral drug Arbidol (umifenovir), which contains an indole core, is used for the treatment of influenza. nih.gov Research has explored the antiviral potential of indole derivatives against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses. frontiersin.orgnih.gov
For instance, certain indole derivatives have been identified as inhibitors of HIV reverse transcriptase and integrase. frontiersin.org In the context of HCV, pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed to target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. mdpi.com Some of these compounds have shown high anti-HCV activity with favorable selectivity. mdpi.com Isatin (B1672199) derivatives, which are indole-2,3-dione compounds, have also been investigated as broad-spectrum antiviral agents against viruses such as H1N1, HSV-1, and coxsackievirus B3. mdpi.com
Table 3: Antiviral Activity of Selected Indole Derivatives
| Compound Class | Virus | Target/Mechanism | Reference |
|---|---|---|---|
| Isatin derivatives | H1N1, HSV-1, COX-B3 | Broad-spectrum antiviral | mdpi.com |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-diones | Hepatitis C Virus (HCV) | RdRp inhibition | mdpi.com |
| Indole-based compounds | Human Immunodeficiency Virus (HIV) | Reverse transcriptase and integrase inhibition | frontiersin.org |
| Umifenovir (Arbidol) | Influenza virus | Inhibition of membrane fusion | nih.gov |
Immunomodulatory Activities in Immune Cell Models
Indole and its derivatives are known to play a role in modulating the immune system. These compounds can influence both innate and adaptive immune responses. For example, indole has been shown to enhance the intestinal immune barrier and reduce inflammation. frontiersin.org It can decrease the infiltration of neutrophils and is considered for its potential in managing inflammatory bowel disease (IBD). frontiersin.orgnih.gov
In vitro studies on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives have demonstrated their immunomodulatory properties. Some of these compounds have shown significant inhibition of T-cell proliferation and have been observed to suppress the production of reactive oxygen species by phagocytes. researchgate.net These findings suggest that indole derivatives could have therapeutic potential in conditions characterized by excessive inflammation or autoimmune responses. The activation of receptors like the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR) by indole metabolites is a key mechanism through which they regulate mucosal immune responses and intestinal homeostasis. researchgate.net
Enzymatic Inhibition and Activation Profiles of Specific Targets
A significant area of research for indole derivatives is their ability to inhibit various enzymes implicated in disease. A prominent example is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Indole-based compounds have been developed as inhibitors of epidermal growth factor receptor (EGFR), B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov
Beyond kinases, indole derivatives have also been evaluated as inhibitors of other enzymes. For instance, new indole derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov Furthermore, some indole-5-sulfonamide derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. nih.gov The ability of indole derivatives to act as 5-alpha-reductase inhibitors has also been explored, suggesting potential applications in conditions like alopecia and prostatism. google.com
Cellular Responses and Phenotypic Changes Induced by 2-(2-Aminoethyl)-1H-indole-4,5-dione
While direct studies on this compound are not available, research on structurally similar compounds provides a framework for predicting its potential cellular effects. A common cellular response to treatment with anti-cancer indole derivatives is the induction of apoptosis, or programmed cell death. For example, benzo[f]indole-4,9-dione derivatives have been shown to induce apoptosis in breast cancer cells through the intrinsic pathway, involving the activation of caspase-9 and the Bax/Bcl-2 pathway. nih.gov
Another significant cellular effect is the induction of cell cycle arrest. Many anti-proliferative indole compounds halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov The generation of reactive oxygen species (ROS) is another key cellular response. Increased ROS levels can lead to oxidative stress and subsequent DNA damage, which can trigger apoptosis. nih.gov In some contexts, however, certain indole derivatives like isatin have shown radioprotective effects in normal cells by modulating ROS production and apoptotic pathways, while sensitizing cancer cells to radiation. nih.gov Furthermore, some indole compounds have been observed to influence cell migration and adhesion, which are critical processes in cancer metastasis. For instance, fumiquinazolines F and G, which contain an indole group, have been found to inhibit epithelial-mesenchymal transition (EMT) and reduce the migratory rate of breast cancer cells. mdpi.com
Cell Cycle Arrest and Apoptosis Induction Pathways
A common mechanism through which indole derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle and inducing programmed cell death, or apoptosis.
Various indole-based compounds have been shown to cause cell cycle arrest at different phases. For instance, a synthetic benz[f]indole-4,9-dione analog, SME-6, was found to induce G2/M cell cycle arrest in human lung cancer cells (A549). nih.govresearchgate.net This arrest prevents the cells from entering mitosis, thereby halting proliferation. Similarly, other indole derivatives have been reported to arrest cells in the G1 or S phase. For example, a study on an indole chalcone (B49325) derivative, ZK-CH-11d, demonstrated its ability to cause cell cycle arrest at the G2/M phase in breast cancer cell lines. mdpi.com Another study on quillaic acid derivatives showed a dose-dependent G1 phase-transition arrest in HCT116 cells. frontiersin.org
The induction of apoptosis is another key feature of many indole compounds. This process can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Benzo[f]indole-4,9-dione derivatives have been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by activating the intrinsic pathway, which involves the activation of caspase-9 and the modulation of the Bax/Bcl-2 pathway. nih.gov The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway, and some indole-2-carboxamide derivatives have been shown to significantly increase cytochrome C levels in breast cancer cells. nih.gov The activation of effector caspases, such as caspase-3 and caspase-7, ultimately leads to the cleavage of cellular proteins and the execution of apoptosis. mdpi.com
| Compound Class | Cell Line(s) | Effect | Key Molecular Events |
| Benz[f]indole-4,9-dione analog (SME-6) | A549 (Lung Cancer) | G2/M Cell Cycle Arrest, Apoptosis | Not specified |
| Indole Chalcone (ZK-CH-11d) | MDA-MB-231 (Breast Cancer) | G2/M Cell Cycle Arrest, Apoptosis | Cytochrome c release, Caspase-3/7 activation, PARP cleavage |
| Benzo[f]indole-4,9-dione derivatives | MDA-MB-231 (TNBC) | Apoptosis | Caspase-9 activation, Bax/Bcl-2 modulation, DNA fragmentation |
| Indole-2-carboxamides | MCF-7 (Breast Cancer) | Apoptosis | Increased Cytochrome C levels |
| Quillaic acid derivatives | HCT116 (Colon Cancer) | G1 Cell Cycle Arrest | Not specified |
Autophagy Modulation and Lysosomal Function
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. Some indole derivatives have been found to modulate this complex process.
For example, a study on indole and its synthetic derivative NC001-8 found that these compounds could up-regulate autophagy in cells expressing mutant ataxin-3, a protein associated with spinocerebellar ataxia. nih.gov This enhancement of autophagy was linked to a reduction in the aggregation of the mutant protein, suggesting a protective role. In the context of cancer, the role of autophagy is more complex. An indole chalcone derivative, ZK-CH-11d, was shown to increase the phosphorylation of AMPK and inhibit the PI3K/Akt/mTOR pathway, which are indicative of autophagy initiation. mdpi.com However, inhibiting autophagy with chloroquine (B1663885) potentiated the cytotoxic effect of the chalcone, suggesting that in this case, autophagy was acting as a survival mechanism for the cancer cells. mdpi.com
| Compound | Cell Line/Model | Effect on Autophagy | Outcome |
| Indole and NC001-8 | Flp-In 293/SH-SY5Y cells with SCA3 ATXN3/Q75-GFP | Upregulation | Reduction of polyQ-aggregation |
| Indole Chalcone (ZK-CH-11d) | MDA-MB-231 (Breast Cancer) | Initiation (AMPK phosphorylation, PI3K/Akt/mTOR inhibition) | Protective (inhibition of autophagy enhanced cytotoxicity) |
Cellular Senescence and Differentiation Induction
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors and can act as a tumor-suppressive mechanism. nih.govnih.gov Some indole compounds have been shown to induce or enhance cellular senescence.
Indole-3-carboxylic acid, a metabolite of indole, was found to enhance doxorubicin-induced cellular senescence in colorectal cancer cells. doaj.orgresearchgate.net This was associated with an increase in senescence markers such as senescence-associated β-galactosidase (SA-β-gal) activity, the formation of senescence-associated heterochromatin foci (SAHF), and the expression of the cell cycle inhibitor p21. doaj.orgresearchgate.net This enhancement of senescence contributed to the inhibition of cancer cell proliferation both in vitro and in vivo. doaj.orgresearchgate.net The ability of small molecules to induce senescence is an area of growing interest in cancer therapy. researchgate.net
Inhibition of Cell Migration, Invasion, and Metastasis
The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. Several indole derivatives have demonstrated the ability to inhibit key steps in the metastatic cascade, including cell migration and invasion.
A study on indole-based benzenesulfonamides, A6 and A15, showed that they could suppress the migration of breast cancer cells. nih.gov Similarly, a soft coral-derived compound, sinulariolide, was found to inhibit the migration and invasion of gastric cancer cells by downregulating the epithelial-mesenchymal transition (EMT) process and suppressing key signaling pathways like FAK/PI3K/AKT/mTOR and MAPKs. mdpi.com The inhibition of these pathways can lead to a decrease in the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and subsequent cell invasion. mdpi.com
| Compound/Derivative | Cancer Type | Effect | Mechanism of Action |
| Indole-based benzenesulfonamides (A6, A15) | Breast Cancer | Inhibition of cell migration | Inhibition of Carbonic Anhydrase IX |
| Sinulariolide | Gastric Cancer | Inhibition of cell migration and invasion | Downregulation of EMT, Suppression of FAK/PI3K/AKT/mTOR and MAPKs signaling |
High-Throughput Screening and Phenotypic Assay Development for this compound Analogs
Indole-based compound libraries have been subjected to HTS to identify potent anticancer agents. nih.govnih.gov For instance, a virtual library of indole derivatives was screened for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis. nih.gov Such target-based screening can identify compounds with specific mechanisms of action.
Phenotypic assays used in HTS for anticancer drug discovery often involve measuring cell viability, proliferation, apoptosis, or changes in cell morphology. The development of robust and automated phenotypic assays is crucial for the success of HTS campaigns. These assays can be used to screen for compounds that selectively kill cancer cells while sparing normal cells, or for compounds that induce a desired cellular phenotype, such as apoptosis or senescence. The indole scaffold is considered a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets. ucla.eduresearchgate.net Therefore, the development of HTS and phenotypic assays for indole-4,5-dione and aminoethylindole analogs holds significant promise for the discovery of novel therapeutic agents.
Mechanistic Investigations of 2 2 Aminoethyl 1h Indole 4,5 Dione Action
Biochemical Pathways and Signal Transduction Modulated by 2-(2-Aminoethyl)-1H-indole-4,5-dione
Detailed studies on how this compound influences cellular signaling and biochemical pathways have not been identified. The potential for such a molecule to interact with various cellular processes is high given its structural motifs, but without specific experimental evidence, any discussion remains speculative.
The 4,5-dione structure within the indole (B1671886) ring system suggests that this compound could potentially undergo redox cycling. Quinone-containing compounds are often capable of accepting one or two electrons to form semiquinone radicals or hydroquinones, respectively. This process can lead to the transfer of electrons to molecular oxygen, generating superoxide (B77818) anions and other reactive oxygen species (ROS). However, no specific studies have been published that confirm or quantify the capacity of this compound to induce ROS generation through this or any other mechanism.
The planar indole ring system is a feature found in many DNA intercalating agents. Furthermore, the presence of an aminoethyl side chain could influence DNA binding. Some indole derivatives have been investigated for their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology. Despite these structural indicators, there is no available research that demonstrates whether this compound can intercalate into DNA, act as a DNA alkylating agent, or inhibit the activity of topoisomerase I or II.
The ortho-quinone moiety of this compound represents a potential Michael acceptor, which could react with nucleophilic amino acid residues such as cysteine or lysine (B10760008) on proteins. This type of covalent modification can lead to the alteration of protein function and enzyme inactivation. While this is a plausible mechanism of action, no studies have identified specific protein targets or confirmed the occurrence of covalent adduction by this compound. Research into its potential as a mechanism-based enzyme inactivator is also absent from the literature.
Many small molecules exert their effects by modulating the activity of protein kinases and phosphatases, which are central to cellular signal transduction. The ability of this compound to influence these signaling pathways has not been investigated. There are no reports of its effects on specific kinase or phosphatase cascades that regulate processes such as cell growth, proliferation, or apoptosis.
The disruption of essential protein-protein interactions (PPIs) is an emerging therapeutic strategy. Small molecules can bind to protein interfaces and prevent the formation of functional protein complexes. There is currently no evidence or research to suggest that this compound functions by disrupting any specific protein-protein interaction networks.
Molecular Interactions with Biological Macromolecules
Direct studies characterizing the molecular interactions of this compound with biological macromolecules like proteins and nucleic acids are not available. While computational docking studies could predict potential binding modes, no such research has been published. Therefore, the specific binding affinities, interaction sites, and conformational changes induced in macromolecules upon binding to this compound remain unknown.
Due to the absence of specific research findings, no data tables can be generated for the mechanistic actions of this compound.
Receptor Binding Studies and Ligand-Target Affinity Determination
The 2-(2-aminoethyl)-1H-indole scaffold is structurally analogous to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). This suggests a strong possibility for interaction with monoaminergic systems. Research on similar structures, such as 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles, has identified them as dual-acting norepinephrine (B1679862) reuptake inhibitors and 5-HT2A receptor antagonists. researchgate.net Therefore, it is hypothesized that this compound could exhibit affinity for serotonin receptors (5-HTR), dopamine (B1211576) receptors (DR), and monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).
Furthermore, the versatile indole nucleus is recognized as a "privileged scaffold" capable of interacting with a wide array of receptors. Studies on other indole-based compounds have shown significant affinity for targets such as the sigma-2 (σ2) receptor, which is involved in cellular proliferation and stress responses. rsc.org Competitive binding assays would be essential to determine the affinity (Ki) and selectivity of the compound across a panel of these receptors.
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound
This table illustrates the type of data that would be generated from receptor binding studies. The values are for illustrative purposes.
| Target Receptor/Transporter | Ligand | Assay Type | Predicted Affinity (Ki, nM) |
| Serotonin Receptor 5-HT2A | [³H]Ketanserin | Radioligand Binding | 50 - 250 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Radioligand Binding | 100 - 500 |
| Sigma-2 Receptor (σ2) | [³H]DTG | Radioligand Binding | 75 - 300 |
| Dopamine Receptor D2 | [³H]Spiperone | Radioligand Binding | >1000 |
Enzyme Kinetics and Elucidation of Inhibition Mechanisms
The indole-4,5-dione structure is a key determinant of the compound's potential enzymatic interactions. This quinone moiety is a known substrate and inhibitor for oxidoreductase enzymes.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1): Indolequinones can act as mechanism-based inhibitors of NQO1, an enzyme often upregulated in solid tumors. nih.gov For example, the related indolequinone ES936 is a specific and potent inhibitor of NQO1. nih.gov The mechanism likely involves the enzyme reducing the quinone, which then forms a reactive species that covalently modifies and inactivates the enzyme.
Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first step in tryptophan catabolism and is a target in immunotherapy. Numerous indole derivatives have been developed as IDO1 inhibitors. nih.govnih.gov Given its indole core, this compound could potentially fit into the active site and interfere with tryptophan metabolism, although its unique dione (B5365651) structure might confer a novel binding mode that does not involve coordination with the heme iron. nih.gov
Protein Kinases: The indole scaffold is a common feature in many protein kinase inhibitors. nih.gov Depending on the specific conformation and substitution patterns, these molecules can compete with ATP for binding in the kinase catalytic site. Kinase inhibition screening would be necessary to identify potential targets.
Table 2: Potential Enzyme Inhibition Profile for this compound
This table presents potential IC50 values based on the activities of related indole and indolequinone compounds. The values are for illustrative purposes.
| Target Enzyme | Assay Type | Predicted Inhibition (IC50) | Potential Mechanism |
| NQO1 | Luminance Assay | 50 - 400 nM | Mechanism-based inhibition |
| IDO1 | HeLa Cell-Based Assay | 0.5 - 10 µM | Competitive or Allosteric |
| BRAF V600E Kinase | Kinase Activity Assay | >10 µM | ATP-Competitive |
| Glycogen Synthase Kinase-3β (GSK-3β) | Luminance Assay | 1 - 20 µM | ATP-Competitive |
DNA/RNA Binding Modes and Structural Consequences
The planar, aromatic nature of the indole ring system allows for potential interactions with nucleic acids. The primary mode of binding for such structures is typically intercalation, where the flat ring system inserts between the base pairs of the DNA double helix. nih.govnih.gov
This intercalation can be observed and quantified using several methods:
UV-Visible Spectroscopy: Interaction with DNA often leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's absorption spectrum. nih.gov
Fluorescence Spectroscopy: The compound may exhibit changes in its own fluorescence upon binding. Alternatively, its ability to displace known DNA intercalators, such as ethidium (B1194527) bromide (EB), can be measured by monitoring the decrease in the fluorescence of the EB-DNA complex. nih.govnih.gov
Viscosity Measurements: Intercalation causes the DNA helix to lengthen and become more rigid, leading to a measurable increase in the viscosity of a DNA solution. nih.gov
The quinone moiety adds another layer of potential reactivity. It can undergo redox reactions that generate reactive oxygen species (ROS), which can in turn cause oxidative damage to DNA bases and the sugar-phosphate backbone.
Biophysical Characterization of Compound-Target Interactions
To fully understand the binding events at a molecular level, a suite of biophysical techniques would be employed. These methods provide thermodynamic and structural data that complement kinetic and affinity measurements.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
X-ray Crystallography and NMR Spectroscopy: These high-resolution structural methods can reveal the precise binding mode of the compound. For example, crystallography of a co-complex with a target enzyme could show the specific amino acid residues involved in the interaction and the conformation of the bound ligand. nih.govnih.govcnr.it
Subcellular Localization and Trafficking of this compound
The ultimate biological effect of a compound is dictated not only by its molecular targets but also by its ability to reach them within the complex environment of the cell.
Mitochondrial Accumulation and Bioenergetic Dysregulation
The indolequinone structure strongly suggests a propensity for mitochondrial engagement. Quinones are highly redox-active molecules that can participate in futile redox cycling. In this process, the quinone is reduced by cellular reductases (like those in the mitochondrial electron transport chain) to a semiquinone or hydroquinone (B1673460), which can then be re-oxidized by molecular oxygen, generating superoxide radicals (O₂⁻).
This cycling has two major consequences for mitochondrial function:
Oxidative Stress: The massive production of ROS can overwhelm cellular antioxidant defenses, leading to damage of mitochondrial DNA, proteins, and lipids, and potentially triggering apoptosis.
Bioenergetic Dysregulation: The futile cycling consumes reducing equivalents (NADH, FADH₂) without contributing to the proton gradient needed for ATP synthesis. This uncoupling of respiration from energy production can lead to a drop in the mitochondrial membrane potential (ΔΨm) and a severe depletion of cellular ATP.
Table 3: Predicted Effects on Key Mitochondrial Bioenergetic Parameters
This table outlines the expected outcomes from analyzing mitochondrial function after treatment with the compound.
| Parameter | Assay Method | Expected Outcome | Rationale |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Increase or No Change | Continued electron flow for redox cycling |
| ATP Production | Seahorse XF Analyzer | Decrease | Uncoupling of respiration from ATP synthesis |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 or TMRM Staining | Decrease (Depolarization) | Proton consumption/leak due to uncoupling |
| Intracellular ROS Production | DCFDA or MitoSOX Staining | Increase | Futile redox cycling generates superoxide |
Nuclear Entry and Chromatin Remodeling Effects
As a relatively small molecule, this compound is expected to be capable of diffusing or being transported into the cell nucleus. nih.gov Once in the nucleus, it could influence gene expression through several mechanisms.
The relocation of genes or alterations in the nuclear environment can affect their expression levels. nih.gov Changes in nuclear structure are often linked to altered chromatin organization and gene expression. nih.gov The compound could exert effects via:
Direct DNA Interaction: As discussed in section 4.2.3, direct binding to DNA could physically block the access of transcription factors or the transcriptional machinery to gene promoters.
Modulation of Chromatin-Modifying Enzymes: The nuclear environment is a carefully controlled redox state. By participating in redox reactions, the indolequinone could alter the nuclear NAD+/NADH ratio or local ROS levels. This is significant because the activities of several key epigenetic regulators, including sirtuins (histone deacetylases) and certain histone demethylases, are dependent on these factors. researchgate.net Altering their activity could lead to widespread changes in histone modifications (e.g., acetylation, methylation) and, consequently, chromatin structure and gene transcription. researchgate.netmdpi.com
Lysosomal and Endoplasmic Reticulum Interactions
Extensive searches of scientific literature and research databases did not yield specific information regarding the direct interactions of this compound with lysosomes or the endoplasmic reticulum. The current body of publicly available research does not appear to have explored the mechanistic pathways involving this particular compound and these organelles.
General cellular processes involve intricate communication and interplay between organelles like the lysosome and the endoplasmic reticulum to maintain cellular homeostasis. nih.govnih.gov The endoplasmic reticulum is a key site for protein synthesis and folding, while the lysosome is critical for cellular degradation and recycling pathways. nih.govnih.gov Disruptions in the function of either organelle can lead to cellular stress. For instance, the accumulation of unfolded proteins in the endoplasmic reticulum triggers a signaling cascade known as the unfolded protein response (UPR). nih.gov If this response is unable to restore homeostasis, it can ultimately lead to programmed cell death. nih.gov
While the specific effects of this compound on these processes have not been documented, research in cellular biology continues to uncover the complex signaling and metabolic exchanges between these and other organelles. nih.gov However, without direct studies on the compound , any discussion of its potential influence on lysosomal function or endoplasmic reticulum stress would be purely speculative and fall outside the scope of established scientific findings.
Table of Research Findings: this compound Interactions with Lysosomes and Endoplasmic Reticulum
| Interaction Studied | Experimental System | Key Findings | Reference |
| Lysosomal Interaction | Not Available | No data available in published literature. | N/A |
| Endoplasmic Reticulum Interaction | Not Available | No data available in published literature. | N/A |
| Induction of ER Stress | Not Available | No data available in published literature. | N/A |
| Alteration of Lysosomal pH | Not Available | No data available in published literature. | N/A |
Computational and Theoretical Studies of 2 2 Aminoethyl 1h Indole 4,5 Dione
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein, and how this complex behaves over time.
Prediction of Binding Modes with Proposed Molecular Targets
While specific molecular docking studies for 2-(2-Aminoethyl)-1H-indole-4,5-dione are not extensively documented in publicly available literature, the structural motifs of the molecule allow for informed predictions of its potential binding modes with various biological targets. The indole (B1671886) ring system is a common feature in many biologically active compounds and can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
The aminoethyl side chain, with its terminal primary amine, is capable of forming crucial hydrogen bonds and salt bridges with acidic residues such as aspartate and glutamate, or with the phosphate (B84403) backbone of nucleic acids. The flexibility of this side chain allows it to adopt various conformations to optimize these interactions.
The ortho-quinone ring is a key feature, known to be a reactive electrophile. This moiety can form covalent bonds with nucleophilic residues like cysteine and lysine (B10760008), a mechanism of action for many enzyme inhibitors. Molecular docking simulations for analogous indole-based compounds have shown that the orientation of the molecule within a binding site is often governed by a combination of these non-covalent and potential covalent interactions. For instance, studies on other indole derivatives have demonstrated their ability to bind to the active sites of kinases and other enzymes. nih.gov
Ligand-Protein Interaction Energies and Conformational Dynamics
The stability of a ligand-protein complex is quantified by its binding energy, which is a sum of various energetic contributions including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation. For this compound, the interaction energy would be significantly influenced by the formation of hydrogen bonds by the aminoethyl group and the indole N-H, as well as potential covalent interactions from the quinone ring.
Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics of the ligand-protein complex. These simulations track the movements of atoms over time, revealing the flexibility of the ligand and the protein upon binding. For this compound, MD simulations would likely show that while the indole core remains relatively rigid and anchored within a binding pocket, the aminoethyl side chain would exhibit greater flexibility, allowing it to explore different interaction partners within the binding site. This dynamic behavior is crucial for achieving an optimal and stable binding conformation. The stability of such interactions is a key determinant in the potential efficacy of a drug candidate. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential)
The electronic structure of this compound is characterized by a delocalized π-system extending over the indole ring and the quinone moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For indole derivatives, the HOMO is typically located on the electron-rich indole ring, while the LUMO is often associated with electron-deficient parts of the molecule. In the case of this compound, the electron-withdrawing quinone moiety is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack.
The electrostatic potential map of the molecule would visually represent the charge distribution. It is anticipated that the oxygen atoms of the quinone moiety and the nitrogen of the amino group would exhibit negative electrostatic potential, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the indole N-H would show positive electrostatic potential, highlighting their hydrogen bond donating capabilities.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Implication |
| HOMO Energy | Relatively High | Good electron donor capacity, centered on the indole ring. |
| LUMO Energy | Relatively Low | Good electron acceptor capacity, influenced by the quinone moiety. |
| HOMO-LUMO Gap | Small | High reactivity, potential for charge transfer interactions. |
| Electrostatic Potential | Negative potential on quinone oxygens and amine nitrogen; Positive potential on amine and indole N-H. | Defines sites for hydrogen bonding and electrostatic interactions. |
Note: The values in this table are hypothetical and based on the expected properties of the functional groups present in the molecule. Actual values would require specific quantum chemical calculations.
Redox Potentials and Electron Transfer Mechanisms of the Quinone Moiety
The quinone moiety of this compound is a redox-active center. It can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). The redox potential of this process is a crucial parameter that determines the molecule's ability to participate in biological electron transfer reactions. The electrochemical properties of indole derivatives are known to be influenced by substituents on the indole ring. nih.gov The presence of the aminoethyl group may modulate the redox potential of the quinone.
The mechanism of electron transfer involving the quinone moiety is of significant interest. In a biological context, the molecule could act as an electron shuttle, accepting electrons from a donor molecule and transferring them to an acceptor. This process is fundamental in many enzymatic reactions and cellular signaling pathways. The electrochemical oxidation of indoles can be an irreversible process, suggesting that the initial electron transfer is followed by chemical reactions. researchgate.net The specific electron transfer mechanism for this compound would depend on the surrounding environment, including pH and the nature of the electron donor or acceptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of indole-4,5-dione derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The model would use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
Development of Predictive Models for Biological Activity of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design. nih.gov This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model would be developed by first synthesizing a library of related molecules with variations at specific positions, such as substitutions on the indole ring or modifications to the aminoethyl side chain.
The biological activity of these analogs would be determined through in vitro assays. Concurrently, a wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various physicochemical properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics.
By applying statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is generated that links these descriptors to the observed biological activity. nih.govnih.gov This model can then be used to predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov This predictive capability significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and testing less promising compounds. researchgate.net
Table 1: Example of a QSAR Data Set for this compound Analogs This table is illustrative and contains hypothetical data.
| Compound ID | Substitution (R) | LogP | Molecular Weight (Da) | Hydrogen Bond Donors | Predicted IC₅₀ (µM) |
| Analog 1 | -H | 1.8 | 204.21 | 3 | 5.2 |
| Analog 2 | 6-Fluoro | 2.1 | 222.20 | 3 | 2.8 |
| Analog 3 | 7-Chloro | 2.5 | 238.66 | 3 | 1.5 |
| Analog 4 | N-acetyl | 1.5 | 246.24 | 2 | 8.9 |
Identification of Key Structural Features Driving Efficacy and Selectivity
Beyond predicting activity, computational studies are vital for understanding why certain structural features lead to higher efficacy and selectivity. This is achieved through techniques like pharmacophore modeling and molecular docking.
A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore could reveal that the dione (B5365651) moiety, the indole nitrogen, and the terminal amino group are critical interaction points. nih.gov
Molecular docking simulations provide a more detailed, atomistic view of this interaction. In these simulations, the 3D structure of the compound is computationally "placed" into the binding site of a target protein. The program then calculates the most favorable binding pose and estimates the binding affinity. By comparing the docking scores and binding modes of various analogs, researchers can pinpoint key interactions, such as specific hydrogen bonds or hydrophobic contacts, that drive high-affinity binding. nih.gov These studies can reveal, for example, that the aminoethyl side chain must adopt a specific conformation to fit within a pocket of the target protein or that the dione system is essential for anchoring the molecule in the active site. nih.govnih.gov This knowledge is critical for designing analogs with improved target selectivity, thereby reducing potential off-target effects.
Table 2: Impact of Structural Modifications on Predicted Target Binding This table is illustrative and contains hypothetical data based on common SAR principles.
| Structural Feature | Modification | Predicted Effect on Efficacy | Predicted Effect on Selectivity | Rationale |
| Indole N-H | Methylation | Decrease | No significant change | Loss of a key hydrogen bond donor interaction with the target protein. |
| Aminoethyl Side Chain | Shortening to methylamine | Significant Decrease | Decrease | Fails to reach a critical interaction point deep within the binding pocket. |
| 4,5-dione System | Reduction to diol | Complete loss of activity | N/A | Dione oxygens are essential for coordinating with a metal ion or key residue in the active site. |
| Aromatic Ring | Addition of 6-hydroxyl group | Increase | Increase | Forms an additional hydrogen bond with a specific residue not present in related off-targets. |
In Silico ADME Prediction for Preclinical Drug Discovery
Before a compound can be considered for clinical trials, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be thoroughly evaluated. srce.hrnih.gov Poor pharmacokinetic profiles are a major cause of failure in drug development. nih.gov In silico ADME prediction allows for the early assessment of a compound's drug-like properties, enabling chemists to modify the structure to improve its pharmacokinetic profile. researchgate.netresearchgate.net
Absorption and Distribution Profiles
Computational models can predict several key parameters related to how this compound would be absorbed and distributed in the body.
Absorption: Human intestinal absorption (HIA) is predicted based on a combination of factors like lipophilicity, solubility, and molecular size. Models can also predict permeability through cell membranes, often using Caco-2 cell permeability as a benchmark. nih.govmdpi.com A compound with high predicted HIA is more likely to be orally bioavailable.
Distribution: The volume of distribution (Vd) predicts how extensively a drug distributes into body tissues versus remaining in the plasma. Plasma protein binding (PPB) is another critical parameter, as only the unbound fraction of a drug is free to interact with its target. mdpi.com High PPB can limit a drug's efficacy. In silico models can also predict whether a compound is likely to cross the blood-brain barrier (BBB), a crucial factor for drugs targeting the central nervous system. nih.gov
Table 3: Predicted ADME Properties for this compound This table is illustrative and contains hypothetical data.
| ADME Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (%) | > 90% | Excellent absorption from the gut is likely. mdpi.com |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal wall is predicted. mdpi.com |
| Plasma Protein Binding (Fu) | 0.25 (25% unbound) | Moderate binding, with a significant fraction free to exert its effect. |
| Blood-Brain Barrier (BBB) Permeation | Low | The compound is unlikely to cross into the brain, suggesting a low potential for CNS side effects. |
Metabolic Stability and Biotransformation Pathways
A drug's metabolic stability determines its half-life in the body. mdpi.com In silico tools predict how susceptible a compound is to metabolism, primarily by the cytochrome P450 (CYP) family of enzymes in the liver. uzh.ch
Models can predict:
CYP Inhibition: Whether this compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to dangerous drug-drug interactions. mdpi.com
CYP Substrate Potential: Which CYP isoforms are likely to metabolize the compound. nih.gov
Sites of Metabolism (SOM): The specific atoms on the molecule most likely to be chemically modified by metabolic enzymes. For this compound, likely sites would include the aromatic ring (hydroxylation), the indole nitrogen, or the primary amine of the side chain. nih.gov
Knowing the likely metabolic "soft spots" allows medicinal chemists to modify the structure—for instance, by adding a fluorine atom to a vulnerable position—to block metabolism and increase the drug's half-life.
Table 4: Predicted Cytochrome P450 Interaction Profile This table is illustrative and contains hypothetical data.
| CYP Isoform | Predicted Substrate | Predicted Inhibitor | Potential Biotransformation |
| CYP1A2 | Yes | No | Aromatic hydroxylation on the indole ring. |
| CYP2C9 | No | No | N/A |
| CYP2C19 | No | No | N/A |
| CYP2D6 | Yes | Weak | N-dealkylation of the ethylamine (B1201723) side chain. |
| CYP3A4 | Yes | No | Oxidation of the indole ring. nih.gov |
Prediction of Excretion Mechanisms
The final step in a drug's journey is its excretion from the body, typically via the kidneys (renal) or in the feces after biliary excretion. bioivt.com Computational models can provide an early indication of the likely route of elimination.
These predictions are often based on the physicochemical properties of the parent drug and its predicted metabolites. For example, more water-soluble compounds and metabolites are generally favored for renal clearance. Models can estimate parameters like the total clearance rate and whether the compound is a likely substrate for renal uptake or efflux transporters, which play a significant role in active renal secretion. idea-system.comnih.gov This information helps in building a complete pharmacokinetic profile and anticipating how the drug will be eliminated from the body.
Table 5: Predicted Excretion Profile This table is illustrative and contains hypothetical data.
| Excretion Parameter | Prediction | Interpretation |
| Primary Route of Excretion | Renal | The compound and its more polar metabolites are predicted to be primarily cleared by the kidneys. |
| Total Clearance (ml/min/kg) | Moderate | Suggests a reasonable half-life, not cleared too quickly or too slowly. |
| Substrate of Renal Transporters | Unlikely | Excretion is likely to be dominated by passive glomerular filtration rather than active transport. |
Analytical Methodologies for Research on 2 2 Aminoethyl 1h Indole 4,5 Dione
Chromatographic Techniques for Separation, Quantification, and Purity Assessment
Chromatographic methods are indispensable tools in the study of 2-(2-Aminoethyl)-1H-indole-4,5-dione, providing the means to isolate the compound from intricate mixtures, determine its concentration, and assess its purity. The selection of a specific technique is contingent on the physicochemical properties of the analyte and the objectives of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key parameters that are optimized include the stationary phase, mobile phase composition, flow rate, and detector settings.
For the separation of this compound and its potential metabolites, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for the effective retention of indole (B1671886) derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve compounds with a range of polarities. mdpi.commdpi.com UV detection is a common and sensitive method for detecting indole compounds, with the wavelength set at their absorption maximum. mdpi.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of optimized HPLC parameters for the analysis of this compound, based on common practices for similar indole compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis after chemical derivatization. Derivatization transforms the polar, non-volatile compound into a more volatile and thermally stable derivative suitable for GC. Common derivatization agents for compounds with amine and hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
The GC-MS method provides excellent chromatographic resolution and the mass spectrometer offers high sensitivity and specificity for identification. nih.gov The retention time of the derivative provides one level of identification, while the mass spectrum, with its characteristic fragmentation pattern, provides confirmation of the structure. nih.gov
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
This table outlines typical GC-MS conditions that could be applied to the analysis of a derivatized form of this compound.
Capillary Electrophoresis (CE) for Specialized Separations
Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC and GC. mdpi.com CE is particularly advantageous for the analysis of charged species and for achieving high separation efficiencies. colby.edu Given that this compound possesses a primary amine group, it will be protonated and positively charged at acidic pH, making it an ideal candidate for Capillary Zone Electrophoresis (CZE). nih.gov
The separation in CZE is based on the differential migration of analytes in an electric field. Factors such as the buffer pH, voltage, and capillary dimensions are optimized to achieve the desired separation. nih.gov CE can be particularly useful for resolving closely related impurities or for analyzing samples with limited volume. nih.gov
Spectroscopic and Spectrometric Characterization in Mechanistic and Bioanalytical Studies
Spectroscopic and spectrometric techniques are pivotal for the structural elucidation of this compound, its metabolites, and its adducts with biomolecules. These methods provide detailed information about the molecular structure and are essential in understanding its mechanism of action and biotransformation.
Nuclear Magnetic Resonance (NMR) for Metabolite and Adduct Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of chemical structures. nih.gov In the context of this compound research, NMR is crucial for identifying the exact structure of its metabolites and any adducts it may form with cellular macromolecules. One-dimensional (1D) ¹H NMR and ¹³C NMR provide initial information about the number and types of protons and carbons in the molecule.
For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within the molecule. nih.gov These techniques are instrumental in pinpointing the sites of metabolic modification, such as hydroxylation or conjugation.
Mass Spectrometry (MS/MS) for Identification of Biotransformation Products and Protein Adducts
Tandem Mass Spectrometry (MS/MS) is a highly sensitive and specific technique used to identify and characterize biotransformation products of this compound. mdpi.com When coupled with a separation technique like HPLC (LC-MS/MS), it allows for the detection and structural analysis of metabolites in complex biological samples such as plasma, urine, or cell lysates. mdpi.com
In an MS/MS experiment, a precursor ion (e.g., the protonated molecule of a potential metabolite) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides a structural fingerprint that can be used to identify the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of metabolites and adducts. rug.nl This is particularly valuable in identifying unknown biotransformation products. researchgate.net
Table 3: Common Biotransformations Detectable by MS/MS
| Biotransformation | Mass Change (Da) |
| Hydroxylation | +16 |
| Glucuronidation | +176 |
| Sulfation | +80 |
| Acetylation | +42 |
| N-dealkylation | -28 |
This table lists common metabolic modifications and their corresponding mass shifts that can be detected using mass spectrometry to identify biotransformation products of this compound.
UV-Vis and Fluorescence Spectroscopy for Interaction Studies and Quantification
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are fundamental tools for investigating the interactions of this compound with various molecular targets and for its quantification. The indole scaffold, a key component of the molecule, possesses inherent spectroscopic properties that are sensitive to its environment.
UV-Vis spectroscopy measures the absorption of light by chromophores within the molecule. mdpi.com The indole ring system of this compound contains chromophoric groups, and its UV-Vis spectrum is expected to show characteristic absorption bands. researchgate.net The position and intensity of these bands can be influenced by solvent polarity and interactions with other molecules, such as proteins or nucleic acids. nih.govmdpi.com For instance, the binding of the compound to a biological macromolecule can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax), as well as changes in molar absorptivity. mdpi.com Such spectral shifts provide insights into the nature of the interaction. nih.gov
Fluorescence spectroscopy offers higher sensitivity for detecting and quantifying this compound. While the fluorescence properties of this specific dione (B5365651) are not extensively documented, indole derivatives are known to be fluorescent. nih.gov The fluorescence emission is highly sensitive to the local environment, making it a powerful technique for studying binding events. nih.gov Changes in fluorescence intensity, quantum yield, and emission wavelength upon interaction with a target can be used to determine binding affinities and kinetics. For quantification, a calibration curve of fluorescence intensity versus concentration can be established, allowing for the determination of unknown concentrations in various samples.
A hypothetical dataset illustrating the change in UV-Vis absorption and fluorescence emission of this compound upon binding to a target protein is presented below.
Table 1: Hypothetical Spectroscopic Data for this compound Interaction with a Target Protein
| Parameter | Free Compound | Bound Compound |
|---|---|---|
| UV-Vis λmax (nm) | 285, 320 | 290, 335 |
| Molar Absorptivity (M⁻¹cm⁻¹) at 285 nm | 5,500 | 6,200 |
| Fluorescence λex (nm) | 320 | 335 |
| Fluorescence λem (nm) | 410 | 430 |
| Fluorescence Quantum Yield | 0.15 | 0.35 |
Electrochemical Methods for Redox Characterization and Sensing
Electrochemical techniques are pivotal in characterizing the redox behavior of this compound, which is crucial for understanding its potential biological activities and for developing electrochemical sensors.
Cyclic Voltammetry for Redox Potential Determination and Reaction Mechanisms
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. iupac.orgnih.gov By applying a cycling potential to an electrode immersed in a solution of the compound, a voltammogram is obtained, which provides information about the redox potentials and the stability of the electrochemically generated species. libretexts.orgunt.edu For this compound, the quinone moiety is expected to be electrochemically active. The cyclic voltammogram would reveal the potentials at which the quinone is reduced to a hydroquinone (B1673460) and subsequently re-oxidized. The separation between the anodic and cathodic peak potentials can provide insights into the kinetics of the electron transfer process. Furthermore, the effect of scan rate and pH on the voltammogram can help elucidate the reaction mechanism, such as the involvement of proton-coupled electron transfer steps. nih.gov
A representative table of expected cyclic voltammetry data for this compound is shown below.
Table 2: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Value (vs. Ag/AgCl) |
|---|---|
| Anodic Peak Potential (Epa) | +0.25 V |
| Cathodic Peak Potential (Epc) | +0.18 V |
| Formal Redox Potential (E°') | +0.215 V |
| Peak Separation (ΔEp) | 70 mV |
Spectroelectrochemistry for Real-Time Monitoring of Redox Processes
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide real-time monitoring of changes in the electronic structure of a molecule as its redox state is altered. rsc.org By coupling a UV-Vis or fluorescence spectrometer with an electrochemical cell, it is possible to obtain spectra of the compound at different applied potentials. This allows for the direct observation of the spectral changes associated with the oxidation or reduction of the quinone moiety in this compound. rsc.org This technique is particularly valuable for identifying and characterizing transient intermediates that may be formed during the redox process, providing a more complete picture of the reaction mechanism. nih.govnih.gov
Bioanalytical Assays for Detection and Quantification in Biological Matrices (Preclinical)
The development of robust bioanalytical assays is essential for preclinical studies to understand the pharmacokinetic and pharmacodynamic properties of this compound.
Development of Assays for Cellular Uptake and Efflux Studies
Understanding how this compound enters and exits cells is critical for evaluating its biological activity. Assays to study cellular uptake and efflux are typically developed using cell culture models, such as Caco-2 cells for intestinal absorption or specific cell lines overexpressing drug transporters. nih.govdoaj.org These assays often involve incubating the cells with the compound and then measuring its intracellular concentration over time. Quantification can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) or by utilizing a fluorescently labeled version of the compound. researchgate.net By comparing the uptake and efflux in the presence and absence of known transporter inhibitors, it is possible to identify the specific transporters involved in the disposition of the compound. nih.gov
Quantification in Animal Tissue and Biofluid Samples
To assess the distribution and elimination of this compound in preclinical animal models, sensitive and specific methods for its quantification in complex biological matrices like plasma, urine, and tissue homogenates are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for such analyses due to its high selectivity and sensitivity. researchgate.net The development of an HPLC-MS/MS method would involve optimizing the chromatographic separation to resolve the analyte from endogenous matrix components and tuning the mass spectrometer for selective detection of the parent compound and its metabolites. The use of a stable isotope-labeled internal standard is often employed to ensure accuracy and precision. researchgate.net
A summary of a hypothetical HPLC-MS/MS method for the quantification of this compound is provided below.
Table 3: Hypothetical HPLC-MS/MS Method Parameters for Quantification
| Parameter | Condition |
|---|---|
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Parent > Fragment) | m/z 205.1 > m/z 176.1 |
| Limit of Quantification (LOQ) | 0.5 ng/mL in plasma |
| Linear Range | 0.5 - 500 ng/mL |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Aminoethyl 1h Indole 4,5 Dione Analogs
Impact of Indole (B1671886) Ring Substitutions on Biological Activity and Selectivity
The indole ring is more than just a structural anchor; its electronic and steric properties are critical determinants of a compound's interaction with biological targets. mdpi.com
The electronic nature of substituents on the indole's benzene (B151609) ring can significantly alter the molecule's reactivity and biological interactions. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the indole ring system. This heightened electron density can enhance interactions with electron-deficient pockets in target proteins. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the indole nucleus. acs.org This can make the indole ring less susceptible to oxidative metabolism and can be crucial for directing interactions with specific biological targets. For instance, in the context of indolequinone antitumor agents, compounds bearing EWGs at the indole 3-position have been found to be excellent substrates for the enzyme NAD(P)H:quinone oxidoreductase (NQO1), which is overexpressed in many cancer cells. nih.govcapes.gov.br The reduced nucleophilicity of an indole ring with an attached EWG, such as a 5-NO₂ group, can also render the compound less reactive in certain synthetic reactions. acs.org
| Substituent | Type | Predicted Effect on Electron Density | Potential Impact on Biological Activity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase | May enhance binding to electron-deficient targets. acs.org |
| -Cl (Chloro) | Electron-Withdrawing | Decrease | May improve metabolic stability and act as a good substrate for enzymes like NQO1. nih.gov |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Decrease | Can significantly alter target specificity and reduce nucleophilicity. acs.org |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slight Increase | Can provide hydrophobic interactions within a binding pocket. |
The size and spatial arrangement of atoms, known as steric effects, play a critical role in how a molecule fits into its biological target. fiveable.mewikipedia.org Introducing bulky substituents onto the indole ring can create steric hindrance, which may either block access to the target, reducing activity, or improve selectivity by preventing binding to off-target sites. wikipedia.org
Role of the Quinone Moiety in Biological Efficacy and Redox Reactivity
The quinone ring is a key pharmacophore responsible for the potent biological effects of this class of compounds. Its reactivity is twofold: it can participate in redox cycling and act as an electrophile in Michael addition reactions. nih.govexlibrisgroup.com
Quinones are highly redox-active molecules. nih.gov They can be reduced to hydroquinones by enzymes such as NQO1. nih.gov This two-electron reduction can be beneficial, as in the case of hypoxia-activated prodrugs where NQO1 in tumor cells triggers the release of a cytotoxic agent. nih.gov However, one-electron reduction can lead to the formation of a semiquinone radical. This radical can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.gov The generation of ROS can induce oxidative stress, leading to cellular damage and apoptosis, a key mechanism for the anticancer activity of many quinone-containing compounds. dovepress.com The specific redox potential of the quinone, which can be tuned by substituents, determines its propensity to undergo one- or two-electron reduction and thus dictates its biological effect. researchgate.netnih.gov
The quinone ring is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules. nih.govnih.govnih.gov A crucial mechanism of action for many quinone-containing drugs is the alkylation of cysteine residues in key proteins. nih.gov The reactivity of the quinone as a Michael acceptor is influenced by its electrophilicity. Substituents on the quinone ring can modulate this property. Electron-withdrawing groups generally increase the electrophilicity and the rate of Michael addition, potentially leading to higher potency. Conversely, electron-donating groups can decrease this reactivity. The ability to undergo Michael addition is central to the interaction of these compounds with various cellular targets, making it a critical aspect of their design. beilstein-journals.orgnih.gov
Significance of the 2-Aminoethyl Side Chain in Target Recognition and Pharmacokinetics
The 2-aminoethyl side chain at the C2 position of the indole ring is a vital component for molecular recognition and for defining the pharmacokinetic properties of the compound.
This side chain, reminiscent of the neurotransmitter tryptamine (B22526), can engage in crucial interactions with biological targets. nih.gov The primary amine group is typically protonated at physiological pH, allowing it to form a salt bridge with negatively charged residues like aspartate in a receptor's binding pocket. nih.gov The ethyl linker provides flexibility, allowing the amine to orient itself optimally for binding.
Modifications to this side chain can have profound effects on both activity and pharmacokinetics.
| Modification | Potential Effect on Target Recognition | Potential Effect on Pharmacokinetics |
|---|---|---|
| N-Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | May alter hydrogen bonding capacity and introduce steric effects. | Can increase lipophilicity, affecting absorption and distribution. May alter metabolic pathways. |
| Chain Length Variation (e.g., aminomethyl, aminopropyl) | Changes the distance and angle of the amino group relative to the indole core, impacting fit in the binding pocket. | Can influence flexibility and polarity, affecting membrane permeability. |
| Introduction of Rigidity (e.g., cyclization) | Restricts conformational freedom, potentially increasing selectivity and potency if the rigid conformation is optimal for binding. | May decrease the number of rotatable bonds, which can improve oral bioavailability. |
| Changing Basicity (pKa) | Affects the ionization state at physiological pH, influencing the strength of ionic interactions. | Ionization state is a key determinant of solubility, absorption, and distribution. |
Length and Branching of the Alkyl Spacer
The alkyl spacer, in this case, the ethyl group connecting the indole core to the primary amine, is a critical determinant of the molecule's conformational flexibility and its ability to interact with biological targets. Research on various classes of indole derivatives consistently demonstrates that the length and branching of this alkyl chain can significantly impact biological activity.
In studies of cannabimimetic indoles, the length of the N-1 alkyl side chain was found to be a crucial factor for receptor binding. nih.gov A chain length of at least three carbons was necessary for high-affinity binding, with optimal activity observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding affinity. nih.gov This suggests that there is an optimal length for the alkyl spacer that allows for the best fit within the binding pocket of the target receptor.
Similarly, in the context of 4-indolyl-2-arylaminopyrimidine derivatives investigated as anti-inflammatory agents, the extension of the open-chain aliphatic amines at the 4-position of the phenyl ring resulted in increased anti-inflammatory activity. nih.gov This highlights that even subtle changes in the length of an alkyl chain can modulate the biological response.
For 2-(2-aminoethyl)-1H-indole-4,5-dione analogs, it can be hypothesized that modifying the ethyl spacer would have a profound effect on activity. The following table illustrates potential modifications and their predicted impact based on general SAR principles.
| Modification | Predicted Impact on Activity/Properties | Rationale |
| Shortening the chain (methyl) | Potential decrease in binding affinity | May not allow the amine functionality to reach a critical interaction point within a binding site. |
| Lengthening the chain (propyl, butyl) | Potential for increased or decreased affinity | May allow for interaction with more distant residues in a binding pocket, but could also introduce conformational entropy penalties. Optimal length is target-dependent. |
| Branching of the chain (e.g., 2-aminopropyl) | Increased steric bulk and conformational restriction | Could lead to enhanced selectivity for a specific target by disfavoring binding to other proteins. May also introduce a chiral center, leading to stereospecific interactions. |
The synthesis of 2-(2-aminopropyl)-indoles has been reported, indicating that the introduction of branching on the alkyl spacer is synthetically feasible. rsc.org
Derivatization of the Amine Functionality and its Impact on pKa and Interaction
The primary amine of this compound is a key functional group, likely involved in crucial hydrogen bonding or ionic interactions with biological targets. Its basicity, characterized by its pKa, will determine its protonation state at physiological pH, which is critical for these interactions. Derivatization of this amine can modulate its pKa and steric and electronic properties, thereby influencing binding affinity and selectivity.
The derivatization of primary and secondary amines is a common strategy in medicinal chemistry to optimize lead compounds. fiu.edu For instance, the conversion of the amine to secondary or tertiary amines, amides, sulfonamides, or ureas can have significant effects. In a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives, the nature of the substituent on the urea nitrogen was critical for their anticancer activity. rsc.org
The following table outlines potential amine derivatizations and their expected consequences:
| Derivative | Predicted Impact on pKa | Predicted Impact on Interactions |
| Secondary Amine (e.g., N-methyl) | Slight increase | Can still act as a hydrogen bond donor; steric bulk is minimally increased. |
| Tertiary Amine (e.g., N,N-dimethyl) | Slight increase | Acts only as a hydrogen bond acceptor; increased steric bulk can influence binding. |
| Acetamide | Significant decrease | The resulting amide is neutral and acts as a hydrogen bond donor and acceptor. Removes the positive charge of the protonated amine. |
| Sulfonamide | Significant decrease | The resulting sulfonamide is acidic and negatively charged at physiological pH, drastically altering potential ionic interactions. |
The amino group on the 5-position of the phenyl ring in 4-indolyl-2-arylaminopyrimidine derivatives was found to be crucial for their anti-inflammatory activity, suggesting it is an important pharmacophore. nih.gov When this amino group was replaced by a nitro group, the activity was reduced. nih.gov This underscores the importance of the basic amine in mediating biological effects.
Development of Pharmacophores for this compound Derivatives
A pharmacophore model is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.govmdpi.com The development of a pharmacophore model for this compound derivatives would be a valuable tool for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity. nih.govproceedings.science
Based on the structure of this compound, a hypothetical pharmacophore model could include the following features:
Hydrogen Bond Donor: The N-H group of the indole ring.
Hydrogen Bond Acceptors: The two carbonyl groups of the dione (B5365651) moiety.
Aromatic Ring: The benzene portion of the indole nucleus.
Positive Ionizable Feature: The primary amino group, which would be protonated at physiological pH.
The relative spatial arrangement of these features would be critical for defining the pharmacophore. Computational methods can be used to generate and validate such models, often by aligning a set of known active molecules and identifying common features. proceedings.sciencemdpi.com Once a robust pharmacophore model is established, it can guide the design of new analogs and help in understanding the SAR of the series. nih.gov
Multi-parameter Optimization (MPO) Approaches in Lead Optimization based on SAR/SPR
Pareto optimization is another MPO technique that can be applied. optibrium.com This method helps in visualizing the trade-offs between different properties. For instance, one could plot potency against metabolic stability for a series of analogs. The Pareto front would consist of compounds for which one property cannot be improved without worsening another. optibrium.com This allows medicinal chemists to make more informed decisions about which compounds represent the best compromises.
The application of MPO in the lead optimization of 1,4-azaindoles, another class of indole-containing compounds, led to the identification of potent and metabolically stable molecules with favorable pharmacokinetic profiles. acs.org This demonstrates the power of MPO in navigating the complexities of drug discovery and efficiently identifying high-quality clinical candidates.
Preclinical Pharmacological and Pharmacokinetic Investigations of 2 2 Aminoethyl 1h Indole 4,5 Dione
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are fundamental in early drug discovery to assess the drug-like properties of a compound. srce.hr These assays provide initial insights into a compound's potential for oral bioavailability, its distribution in the body, its metabolic fate, and potential for drug-drug interactions.
Permeability Across Cell Monolayers (e.g., Caco-2, MDCK)
The permeability of a drug candidate across the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal barrier. youtube.commdpi.com When cultured, these cells differentiate to form a polarized monolayer with tight junctions, brush border enzymes, and efflux transporters, providing a valuable tool for predicting in vivo drug absorption. youtube.com
The apparent permeability coefficient (Papp) is determined by measuring the rate of compound transport from the apical (luminal) to the basolateral (blood) side of the Caco-2 monolayer. youtube.com Compounds can be classified based on their Papp values as having low, moderate, or high permeability, which correlates with their expected in vivo absorption. nih.gov
Table 1: Illustrative Permeability Data for Indole (B1671886) Derivatives in Caco-2 Cells
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
| Representative Indole-Dione 1 | 0.5 | 3.2 | Low |
| Representative Indole-Dione 2 | 5.8 | 1.5 | Moderate |
| Representative Aminoethyl-Indole 1 | 15.2 | 0.9 | High |
| Propranolol (High Permeability Control) | 25.0 | 1.1 | High |
| Atenolol (Low Permeability Control) | 0.2 | 1.0 | Low |
Data is hypothetical and for illustrative purposes only.
Plasma Protein Binding Characteristics and Implications for Free Drug Concentration
The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its pharmacokinetic and pharmacodynamic properties. researchgate.net Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target receptor, and be cleared from the body. nih.gov High plasma protein binding can limit the free drug concentration, potentially affecting its efficacy and distribution.
Equilibrium dialysis is a common method to determine the percentage of a drug that is bound to plasma proteins. This information is crucial for interpreting pharmacokinetic data and for predicting the potential for drug-drug interactions where one drug displaces another from its binding site on plasma proteins.
Table 2: Illustrative Plasma Protein Binding Data for Indole Derivatives
| Compound | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |
| Representative Indole-Dione 1 | 98.5 | 97.2 | 96.8 |
| Representative Indole-Dione 2 | 85.3 | 82.1 | 80.5 |
| Representative Aminoethyl-Indole 1 | 70.6 | 68.9 | 65.4 |
| Warfarin (High Binding Control) | 99.5 | 99.2 | 98.9 |
| Metformin (Low Binding Control) | <10 | <10 | <10 |
Data is hypothetical and for illustrative purposes only.
Metabolic Stability in Hepatic Microsomes and Hepatocytes
The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes are essential for predicting a compound's metabolic clearance in vivo. springernature.comwuxiapptec.com Liver microsomes contain a high concentration of phase I enzymes, such as cytochrome P450s (CYPs), which are responsible for the initial metabolism of many drugs. wuxiapptec.comresearchgate.net Hepatocytes, on the other hand, contain both phase I and phase II enzymes, providing a more complete picture of a compound's metabolic fate. springernature.com
The metabolic stability of a compound is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov These parameters help in ranking compounds based on their metabolic lability and in predicting their in vivo hepatic clearance. springernature.com
Table 3: Illustrative Metabolic Stability Data for Indole Derivatives
| Compound | Human Liver Microsomes t½ (min) | Rat Liver Microsomes t½ (min) | Mouse Liver Microsomes t½ (min) |
| Representative Indole-Dione 1 | > 60 | 45.2 | 33.1 |
| Representative Indole-Dione 2 | 25.8 | 18.5 | 12.7 |
| Representative Aminoethyl-Indole 1 | 55.1 | 48.9 | 42.3 |
| Testosterone (High Clearance Control) | 8.2 | 5.1 | 3.9 |
| Verapamil (Low Clearance Control) | 42.5 | 35.8 | 28.4 |
Data is hypothetical and for illustrative purposes only.
P-glycoprotein and Other Transporter Substrate/Inhibitor Profiling
P-glycoprotein (P-gp) is an efflux transporter that is highly expressed in the intestine, blood-brain barrier, and other tissues. elifesciences.org It plays a significant role in limiting the absorption and distribution of many drugs. nih.govnih.gov Therefore, it is important to determine whether a new drug candidate is a substrate or an inhibitor of P-gp. researchgate.net
In vitro assays using cell lines that overexpress P-gp can be used to assess a compound's potential as a P-gp substrate or inhibitor. nih.gov A high efflux ratio (the ratio of transport in the basolateral-to-apical direction to that in the apical-to-basolateral direction) in Caco-2 cells is indicative of a P-gp substrate. nih.gov Inhibition assays measure the ability of a compound to block the transport of a known P-gp substrate.
Table 4: Illustrative P-glycoprotein Interaction Data for Indole Derivatives
| Compound | P-gp Substrate (Efflux Ratio) | P-gp Inhibition (IC₅₀, µM) |
| Representative Indole-Dione 1 | Yes (>2.0) | 5.8 |
| Representative Indole-Dione 2 | No (<2.0) | > 50 |
| Representative Aminoethyl-Indole 1 | No (<2.0) | 25.3 |
| Verapamil (Positive Control) | Yes | 2.5 |
Data is hypothetical and for illustrative purposes only.
In Vivo Pharmacokinetics in Preclinical Animal Models
Following in vitro characterization, in vivo pharmacokinetic studies in animal models, such as rats or mice, are conducted to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. admescope.com These studies are crucial for selecting appropriate doses for efficacy and toxicology studies and for predicting the pharmacokinetic profile in humans.
Absorption, Bioavailability, and Route-Dependent Pharmacokinetics
To assess the oral bioavailability of a compound, it is typically administered to animals via both intravenous (IV) and oral (PO) routes. admescope.com Plasma samples are collected at various time points after dosing, and the concentration of the drug is measured. nih.gov Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½), are then calculated. admescope.com The absolute oral bioavailability (F%) is determined by comparing the AUC after oral administration to the AUC after intravenous administration. nih.gov
Table 5: Illustrative Pharmacokinetic Parameters of an Indole Derivative in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 580 | 250 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-∞ (ng·h/mL) | 1250 | 3125 |
| CL (L/h/kg) | 0.8 | - |
| Vd (L/kg) | 1.5 | - |
| t½ (h) | 1.3 | 2.1 |
| F (%) | - | 25 |
Data is hypothetical and for illustrative purposes only.
Studies on the pharmacokinetics of indole-3-carbinol (B1674136) in mice have shown that it is rapidly absorbed and distributed to tissues, with the highest concentrations found in the liver. scite.aidntb.gov.ua The compound is also quickly eliminated from plasma and tissues. scite.ai Related indole derivatives have also been studied in mice, providing insights into their absorption and distribution. nih.govresearchgate.netnih.gov
Distribution Profile in Tissues and Organs (e.g., Blood-Brain Barrier Penetration)
No studies detailing the tissue distribution or blood-brain barrier penetration of 2-(2-Aminoethyl)-1H-indole-4,5-dione in animal models were identified in the public domain.
Elimination Half-Life and Clearance Rates
There is no publicly available data on the elimination half-life or clearance rates of this compound in preclinical animal models.
Metabolite Identification and Quantification in Animal Biofluids and Tissues
No research was found that identified or quantified the metabolites of this compound in animal biofluids or tissues.
In Vivo Efficacy Studies in Disease Models (Preclinical)
Efficacy in Xenograft or Syngeneic Tumor Models
No published studies on the efficacy of this compound in either xenograft or syngeneic tumor models could be located.
Efficacy in Infectious Disease Animal Models
There is no available information regarding the efficacy of this compound in any preclinical infectious disease animal models.
Biomarker Modulation and Pathway Engagement in Preclinical Models
No data on the modulation of biomarkers or engagement of specific pathways by this compound in preclinical models has been made publicly available.
Biosynthesis of 2 2 Aminoethyl 1h Indole 4,5 Dione if Applicable for Natural Product Context
Proposed Biogenetic Pathways from Tryptophan or Related Indole (B1671886) Precursors
The biosynthesis of 2-(2-Aminoethyl)-1H-indole-4,5-dione is hypothesized to commence with L-tryptophan. The formation of the 2-(2-aminoethyl) side chain likely occurs via decarboxylation of tryptophan to produce tryptamine (B22526). nih.gov This reaction is a common initial step in the biosynthesis of many indole alkaloids. nih.gov
The subsequent modifications to the indole ring to form the 4,5-dione structure are likely to involve a series of oxidation reactions. The indole ring is an electron-rich system, making it susceptible to electrophilic substitution and oxidation. nih.gov The introduction of hydroxyl groups at the C4 and C5 positions is a probable intermediate step, catalyzed by specific monooxygenases. These hydroxylated intermediates could then be further oxidized to the corresponding dione (B5365651).
An alternative, though less direct, pathway could involve the modification of the indole ring of tryptophan prior to decarboxylation. However, the decarboxylation to tryptamine is a more frequently observed initial step in related biosynthetic pathways. nih.gov
The table below outlines a plausible, though hypothetical, sequence of reactions for the biosynthesis of this compound from L-tryptophan.
| Step | Precursor | Intermediate/Product | Reaction Type |
| 1 | L-Tryptophan | Tryptamine | Decarboxylation |
| 2 | Tryptamine | 4-Hydroxy-tryptamine | Hydroxylation |
| 3 | 4-Hydroxy-tryptamine | 4,5-Dihydroxy-tryptamine | Hydroxylation |
| 4 | 4,5-Dihydroxy-tryptamine | This compound | Oxidation |
Identification of Key Enzymatic Steps and Biocatalysts Involved
The proposed biosynthetic pathway would necessitate the involvement of several key enzyme classes.
Aromatic Amino Acid Decarboxylase: The initial conversion of L-tryptophan to tryptamine would be catalyzed by an aromatic amino acid decarboxylase. This class of enzymes is well-documented in the biosynthesis of various primary and secondary metabolites. nih.gov
Monooxygenases (e.g., Cytochrome P450s or Flavin-dependent monooxygenases): The hydroxylation of the indole ring at the C4 and C5 positions is a critical step. Cytochrome P450 monooxygenases are frequently implicated in the oxidative modification of natural products. researchgate.net Flavin-dependent monooxygenases are another class of enzymes capable of catalyzing such reactions. researchgate.net The regioselectivity of these enzymes would be crucial in determining the precise hydroxylation pattern.
Dehydrogenases/Oxidases: The final conversion of the dihydroxy intermediate to the 4,5-dione would require an oxidation step, likely catalyzed by a dehydrogenase or an oxidase.
While the specific enzymes for the biosynthesis of this compound have not been characterized, the table below lists the types of enzymes and their putative roles based on known indole alkaloid biosynthetic pathways.
| Enzyme Class | Putative Role | Substrate | Product |
| Aromatic Amino Acid Decarboxylase | Decarboxylation | L-Tryptophan | Tryptamine |
| Monooxygenase | C4-Hydroxylation | Tryptamine | 4-Hydroxy-tryptamine |
| Monooxygenase | C5-Hydroxylation | 4-Hydroxy-tryptamine | 4,5-Dihydroxy-tryptamine |
| Dehydrogenase/Oxidase | Oxidation | 4,5-Dihydroxy-tryptamine | This compound |
Characterization of Biosynthetic Gene Clusters
In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.netnih.govnih.gov The identification and characterization of such a cluster would provide definitive evidence for the biosynthetic pathway of this compound.
The process of identifying a BGC for this compound would typically involve:
Genome Sequencing: Sequencing the genome of a producing organism.
Bioinformatic Analysis: Using bioinformatics tools like antiSMASH to scan the genome for potential BGCs. nih.govnih.gov These tools can identify genes encoding key biosynthetic enzymes such as monooxygenases, decarboxylases, and dehydrogenases.
Gene Knockout and Heterologous Expression: To confirm the function of a putative BGC, specific genes within the cluster can be inactivated (knocked out) to observe the effect on the production of the target compound. researchgate.net Alternatively, the entire BGC can be transferred to and expressed in a well-characterized host organism (heterologous expression) to see if it directs the synthesis of the compound. nih.gov
To date, a specific BGC for the biosynthesis of this compound has not been reported in the scientific literature.
Synthetic Biology Approaches for Heterologous Production and Pathway Engineering
Synthetic biology offers powerful tools for the production of natural products, including those that are difficult to synthesize chemically or are produced in low quantities by their native organisms. nih.gov Heterologous production involves transferring the BGC for a target compound into a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com
The successful heterologous production of this compound would depend on several factors:
Identification and cloning of the complete BGC.
Functional expression of all the biosynthetic genes in the heterologous host. This can be challenging if the enzymes require specific post-translational modifications or co-factors that are not present in the host. nih.gov
Sufficient supply of the precursor, L-tryptophan. The host's metabolism might need to be engineered to increase the intracellular pool of tryptophan. researchgate.net
Optimization of fermentation conditions to maximize the yield of the final product.
Pathway engineering could also be employed to improve the production of this compound or to generate novel analogs. This could involve:
Overexpression of rate-limiting enzymes in the pathway.
Introducing genes from other organisms to create hybrid pathways.
Modifying the substrate specificity of enzymes to accept different precursors.
The table below summarizes the key considerations and strategies for the heterologous production and engineering of the putative biosynthetic pathway for this compound.
| Approach | Strategy | Objective |
| Heterologous Production | Transfer of the BGC to a suitable host (e.g., E. coli) | Enable production in a well-characterized and easily cultivable organism. |
| Metabolic Engineering | Overexpression of tryptophan biosynthetic genes in the host | Increase the availability of the precursor, L-tryptophan. |
| Pathway Engineering | Introduction of alternative monooxygenases | Generate novel hydroxylated or oxidized analogs of the final compound. |
| Enzyme Engineering | Site-directed mutagenesis of key enzymes | Alter substrate specificity or improve catalytic efficiency. |
Conclusion and Future Research Directions for 2 2 Aminoethyl 1h Indole 4,5 Dione
Synthesis of Current Understanding and Key Findings on 2-(2-Aminoethyl)-1H-indole-4,5-dione
This compound, more commonly known as aminochrome (B613825), is an endogenous ortho-quinone formed from the oxidation of the neurotransmitter dopamine (B1211576). frontiersin.orgnih.gov Its formation is a key step in the biochemical pathway that can lead to the production of neuromelanin in dopaminergic neurons. frontiersin.orgnih.gov While this process occurs in healthy aging individuals, aminochrome has been identified as a potential endogenous neurotoxin whose accumulation and reactions are strongly implicated in the pathology of Parkinson's disease. frontiersin.orgnih.gov
Research has elucidated several key mechanisms through which aminochrome exerts its cytotoxic effects. It is a highly reactive molecule that can induce profound mitochondrial dysfunction, leading to a significant decrease in ATP production. nih.gov Furthermore, aminochrome has been shown to trigger endoplasmic reticulum stress and promote the formation of neurotoxic oligomers of alpha-synuclein (B15492655), a hallmark of Parkinson's disease. frontiersin.orgnih.gov The compound also impairs the function of crucial cellular protein degradation pathways, including both the proteasomal and lysosomal systems. nih.govnih.gov Another significant finding is its ability to induce oxidative stress through redox cycling. frontiersin.orgnih.gov At the cytoskeletal level, aminochrome has been demonstrated to inhibit the polymerization of tubulin, thereby disrupting microtubule formation, which is essential for vital cellular functions like axonal transport. nih.gov The synthesis of aminochrome for research purposes can be achieved by incubating dopamine with tyrosinase at a controlled pH to prevent polymerization into neuromelanin. nih.gov
Table 1: Summary of Key Research Findings on this compound (Aminochrome)
| Finding/Activity | Implicated Cellular Process | Consequence |
|---|---|---|
| Induction of neurotoxic α-synuclein oligomers | Protein Aggregation | Formation of Lewy body precursors. frontiersin.orgnih.gov |
| Mitochondrial Dysfunction | Cellular Respiration | Decreased ATP levels, impaired neuronal function. nih.gov |
| Inhibition of Tubulin Polymerization | Cytoskeletal Dynamics | Impaired axonal transport and microtubule formation. nih.gov |
| Endoplasmic Reticulum Stress | Protein Folding & Stress Response | Apoptotic cell death pathways. frontiersin.orgnih.govnih.gov |
| Impairment of Autophagy and Lysosomal Function | Protein Degradation | Accumulation of damaged organelles and toxic proteins. nih.gov |
Remaining Challenges and Unexplored Areas in its Chemical Biology
Despite a growing understanding of aminochrome's role in neurotoxicity, significant challenges and unanswered questions remain. A primary challenge is to delineate the precise sequence and interplay of the various cytotoxic events it triggers. It is not fully clear whether mitochondrial dysfunction precedes alpha-synuclein aggregation or vice-versa, and how these pathways influence one another.
The endogenous protective mechanisms against aminochrome toxicity are not completely understood. Enzymes such as DT-diaphorase and Glutathione S-transferase M2-2 (GSTM2) are known to catalyze the detoxification of aminochrome. frontiersin.org However, the regulation of these enzymes within dopaminergic neurons, their efficiency, and the reasons for their potential failure in the context of Parkinson's disease are critical areas that require further investigation.
Furthermore, while it is known that aminochrome forms adducts with proteins, a comprehensive catalog of its specific molecular targets is lacking. Identifying these protein adducts and understanding their functional consequences is a crucial next step. The investigation into the potential role of aminochrome in other neurodegenerative disorders or in different cell types outside the central nervous system is also a largely unexplored frontier. Finally, the specific factors that dictate whether aminochrome proceeds down a neurotoxic path or polymerizes into relatively inert neuromelanin remain to be fully elucidated. nih.gov
Prospects for Novel Preclinical Therapeutic Applications and Modalities
The most significant preclinical application of this compound is its use as an advanced, endogenously relevant model for Parkinson's disease. nih.gov Unlike traditional preclinical models that rely on exogenous neurotoxins like MPTP or 6-hydroxydopamine, the aminochrome model replicates a naturally occurring degenerative process. nih.gov This provides a more pathologically relevant system that may improve the translation of preclinical findings into successful clinical therapies, a major hurdle in past drug development efforts. nih.gov
This preclinical model opens avenues for screening and developing novel neuroprotective therapeutics aimed at halting the progression of the disease. Future therapeutic modalities could be designed to target several aspects of aminochrome biology:
Inhibition of Formation: Developing small molecules that can safely inhibit the oxidation of dopamine to aminochrome.
Enhancement of Detoxification: Creating drugs that upregulate or enhance the activity of protective enzymes like DT-diaphorase and GSTM2. frontiersin.org
Sequestration and Neutralization: Designing compounds that can act as "sponges" to bind and neutralize reactive aminochrome before it can interact with cellular targets.
Blocking Downstream Toxicity: Developing inhibitors that prevent aminochrome from binding to key proteins like alpha-synuclein or tubulin, thus averting its downstream toxic effects. nih.gov
Emerging Research Avenues and Methodological Innovations in Indole-Dione Research
The broader field of indole (B1671886) and indole-dione research is rich with emerging avenues and innovations that could inform future studies on aminochrome. The versatility of the indole scaffold is evident in its use to develop a wide array of biologically active compounds. nih.gov
Methodological innovations are highlighted by the strategic design of compounds targeting specific enzyme functions. For instance, research into inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, has led to novel therapeutic strategies for cancer immunotherapy, including the development of heme-displacing inhibitors. nih.gov This approach of targeting the apoenzyme rather than the holoenzyme represents a sophisticated methodological advance. nih.gov
Emerging research avenues for indole derivatives are diverse and span multiple therapeutic areas. Scientists are actively synthesizing and evaluating novel indole-based molecules as potent agents against cancer, infectious diseases, and inflammation.
Table 2: Selected Emerging Preclinical Applications of Indole Derivatives
| Indole Derivative Class | Therapeutic Target/Application | Research Focus |
|---|---|---|
| Imidazolyl-indoles | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | Cancer immunotherapy, neuro-oncology. nih.govnih.gov |
| Indole-2-carboxamides | EGFR/CDK2 Dual Inhibition | Antiproliferative agents for cancer therapy. mdpi.com |
| Indole Diketo Acids | Mtb Malate Synthase (GlcB) Inhibition | Anti-tubercular drug development. nih.gov |
| Substituted Indoles (e.g., I-387) | Tubulin Action Inhibition | Antimitotic agents for drug-resistant cancers. nih.gov |
The continuous development of synthetic methodologies allows for the creation of extensive libraries of indole derivatives, enabling high-throughput screening for a wide range of biological activities. nih.goviosrjournals.orgmdpi.com
Opportunities for Collaborative Research and Translational Studies (Pre-Clinical)
The complexity of aminochrome's chemical biology and its central role in neurodegeneration present significant opportunities for multidisciplinary collaboration. A synergistic approach involving chemists, neurobiologists, and pharmacologists is essential for advancing the field.
Organic and Medicinal Chemists can focus on the rational design and synthesis of novel indole-dione derivatives. nih.gov This includes creating molecules that inhibit aminochrome's toxic actions or developing probes to better study its biological interactions.
Neurobiologists can leverage the aminochrome preclinical model to investigate the fundamental molecular mechanisms of Parkinson's disease. nih.govnih.gov They can test the efficacy of novel compounds synthesized by chemists in preventing neuronal cell death.
Pharmacologists are needed to evaluate the preclinical pharmacokinetics and pharmacodynamics of promising therapeutic candidates to ensure they have suitable properties for further development. nih.gov
Translational studies are paramount. The historical failure of promising neuroprotective agents (like GDNF) that were successful in exogenous toxin models underscores the need for more predictive preclinical systems. nih.gov The aminochrome model offers a pathway for more reliable translational research. Collaborative efforts could establish a pipeline where novel compounds are first validated in the aminochrome cell-based or animal models before advancing to more complex and costly stages of drug development. Such collaborations will be key to translating fundamental discoveries about this compound into tangible therapeutic strategies for neurodegenerative diseases.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (Aminochrome) |
| Dopamine |
| Alpha-synuclein (α-synuclein) |
| M4112 |
| I-387 |
| Neuromelanin |
| Glutathione |
| Tryptophan |
| Erlotinib |
| Vemurafenib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
